3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione
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Overview
Description
3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione is a heterocyclic compound that features a bromophenyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Bromophenyl)-4-oxo-1H-pyrrole-2,5-dione.
Reduction: Formation of 3-(4-Phenyl)-4-hydroxy-1H-pyrrole-2,5-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione is unique due to its specific structural features, such as the combination of a bromophenyl group and a hydroxyl group on a pyrrole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84863-94-5 |
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Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-hydroxypyrrole-2,5-dione |
InChI |
InChI=1S/C10H6BrNO3/c11-6-3-1-5(2-4-6)7-8(13)10(15)12-9(7)14/h1-4H,(H2,12,13,14,15) |
InChI Key |
XDDDFFNYDKKBML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)O)Br |
Origin of Product |
United States |
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